CNS Drug-Likeness: Physicochemical Profile vs. 3,6-Dibromo Analog
6-Bromo-1H-pyrazolo[4,3-c]pyridine exhibits a physicochemical profile more suitable for CNS drug discovery compared to the more heavily brominated 3,6-dibromo analog. Key computed parameters for the target compound include a topological polar surface area (TPSA) of 41.57 Ų and a consensus Log Po/w of 1.41, both of which fall within the favorable ranges (TPSA < 60-70 Ų, LogP 1-3) for blood-brain barrier (BBB) penetration . In contrast, the 3,6-dibromo analog (CAS 1357946-34-9) has a significantly higher molecular weight (276.92 g/mol vs. 198.02 g/mol) and increased lipophilicity due to the additional bromine atom, which would likely elevate its LogP beyond the optimal CNS range .
| Evidence Dimension | Physicochemical properties relevant to CNS drug-likeness |
|---|---|
| Target Compound Data | TPSA = 41.57 Ų; Consensus Log Po/w = 1.41; MW = 198.02 g/mol |
| Comparator Or Baseline | 3,6-Dibromo-1H-pyrazolo[4,3-c]pyridine (CAS 1357946-34-9): MW = 276.92 g/mol; Increased LogP (exact value not reported but inferred from additional bromine) |
| Quantified Difference | MW is 78.9 g/mol (28.5%) lower for the target compound; TPSA is equivalent but LogP is significantly lower, indicating better compliance with CNS drug-likeness rules (e.g., Lipinski's Rule of 5, CNS MPO). |
| Conditions | In silico physicochemical property calculations reported by Bidepharm and CymitQuimica. |
Why This Matters
For neuroscience or CNS drug discovery programs, selecting a building block with an intrinsically favorable CNS profile from the outset reduces the risk of later-stage PK/PD failure due to poor brain exposure.
